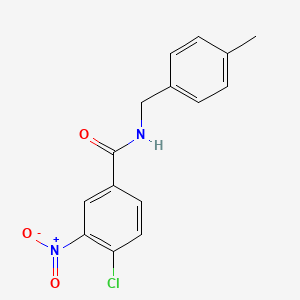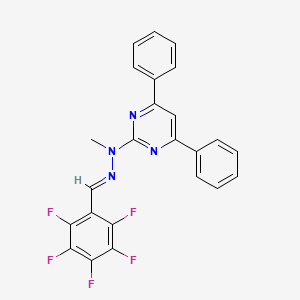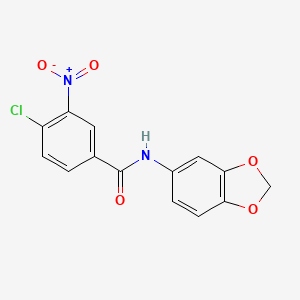
2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, also known as BCOX, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. BCOX is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
作用機序
The precise mechanism of action of 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways within cells. 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole can reduce tumor growth in animal models and improve survival rates.
実験室実験の利点と制限
One advantage of using 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is also stable under a range of conditions, making it easy to handle and store. However, one limitation of using 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole. One area of interest is the development of 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole-based anticancer therapies, which could potentially improve the treatment of certain types of cancer. Another area of interest is the development of 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole-based antibiotics, which could help to address the growing problem of antibiotic resistance. Further research is also needed to fully understand the mechanism of action of 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole and its potential side effects.
合成法
The synthesis of 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole involves the reaction of 2-bromoaniline and 2-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole. The purity of the final product can be improved through recrystallization.
科学的研究の応用
2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has been shown to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. These properties make 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole a promising candidate for use in scientific research. 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has been investigated for its potential use as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells. 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has also been shown to possess antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMKKVSWWFVLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5786095 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)thio]-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5717572.png)

![N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5717596.png)
![4'-{[(5-methyl-2-furyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5717597.png)

![1-(5-methyl-2-furyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5717605.png)
![methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate](/img/structure/B5717618.png)



![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)
